7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for SQ-29072 involve the use of specific raw materials and reagents. The preparation of SQ-29072 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include specific organic compounds that will undergo chemical reactions to form the desired product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
SQ-29072 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
SQ-29072 has been extensively studied for its applications in various fields:
Chemistry: In chemistry, SQ-29072 is used as a reagent in organic synthesis and as a standard compound for analytical methods.
Biology: In biology, SQ-29072 is used to study the inhibition of endopeptidases and their role in various biological processes.
Mechanism of Action
The mechanism of action of SQ-29072 involves the inhibition of neutral endopeptidase, an enzyme responsible for the degradation of various peptides. By inhibiting this enzyme, SQ-29072 increases the levels of peptides that have vasodilatory and organ-protective properties. This leads to a reduction in blood pressure and potential protective effects on the cardiovascular system .
Comparison with Similar Compounds
SQ-29072 can be compared with other endopeptidase inhibitors, such as omapatrilat. . Other similar compounds include:
Omapatrilat: A vasopeptidase inhibitor that also targets neutral endopeptidase and angiotensin-converting enzyme.
Captopril: An angiotensin-converting enzyme inhibitor used in the treatment of hypertension.
Properties
CAS No. |
122222-44-0 |
---|---|
Molecular Formula |
C17H25NO3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
7-[(2-benzyl-3-sulfanylpropanoyl)amino]heptanoic acid |
InChI |
InChI=1S/C17H25NO3S/c19-16(20)10-6-1-2-7-11-18-17(21)15(13-22)12-14-8-4-3-5-9-14/h3-5,8-9,15,22H,1-2,6-7,10-13H2,(H,18,21)(H,19,20) |
InChI Key |
KJVKOEVEFLXJES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCC(=O)O |
Synonyms |
7-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)heptanoic acid Heptanoic acid, 7-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)- SQ 29,072 SQ 29072 SQ-29072 |
Origin of Product |
United States |
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